2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are notable for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of this compound features an ethyl acetate moiety linked to a phenyl group that is further substituted with a 1,3-dioxo-1,3-dihydro-2H-isoindole unit.
The compound can be synthesized through various methods, primarily involving the reaction of phthalic anhydride derivatives and other reagents. The synthesis typically requires careful control of reaction conditions to yield the desired product efficiently and with high purity.
This compound is classified as an isoindole derivative and falls under the category of pharmaceutical intermediates due to its potential applications in drug development.
The synthesis of 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate can be approached through several methodologies:
For example, a typical synthesis might involve:
The molecular formula for 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate is . Its structure includes:
The molecular weight of this compound is approximately 313.34 g/mol. The compound's structural elucidation can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The compound can participate in various chemical reactions due to its functional groups:
For instance, reduction can be performed using reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents such as tetrahydrofuran or diethyl ether.
The mechanism of action for compounds like 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate often involves interaction with biological targets such as enzymes or receptors.
Research indicates that isoindole derivatives may inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells. This action is typically mediated by binding to active sites on target proteins, leading to altered cellular signaling pathways.
The compound is expected to exhibit:
Chemical properties include:
The primary applications of 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate lie in medicinal chemistry and drug development. Its potential uses include:
The isoindole-1,3-dione (phthalimide) scaffold constitutes a privileged heterocyclic system in drug design, characterized by a planar, electron-deficient aromatic ring fused to two carbonyl groups. This structure confers exceptional hydrogen-bonding capacity and dipole moment (~4.5 D), enabling robust interactions with biological targets [7]. The scaffold's chemical versatility allows strategic N-alkylation, arylation, or functionalization at the 4,5,6, or 7 positions, facilitating precise modulation of pharmacodynamic and pharmacokinetic properties [2]. Modern medicinal applications exploit these features across diverse therapeutic areas:
Table 1: Therapeutic Applications of Isoindole-1,3-dione Derivatives
Biological Activity | Exemplar Compound | Key Structural Feature | Target/Mechanism |
---|---|---|---|
Anti-inflammatory | N-alkyl-3,5-dihydroxyphthalimide | 3,5-Dihydroxy substitution | TLR4/IRF-3 pathway suppression |
Analgesic | N-carboxymethyl-3-nitrophthalimide | Carboxymethyl linker + nitro group | Neuropathic pain models |
Cholinesterase inhibition | Benzylamino-2-hydroxyalkylphthalimide | Hydroxyalkylamine spacer | Acetylcholinesterase & β-amyloid |
COX-2 inhibition | 3-[4-(Piperidin-1-ylsulfonyl)phenyl]hexanamide derivative | Piperidinylsulfonamide appendage | Cyclooxygenase-2 active site |
The scaffold's synthetic accessibility enables rapid generation of structural libraries, as evidenced by Sigma-Aldrich's catalog offering >1,970 isoindole derivatives for screening [2]. Recent innovations focus on hybrid molecules like 6-(1,3-dioxoisoindolin-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]hexanamide, where the phthalimide moiety connects to secondary pharmacophores via alkyl spacers, enhancing target specificity [4].
Aromatic acetate esters have evolved from simple solubilizing groups to sophisticated bioreversible prodrug elements and direct pharmacophores. Their development parallels three key phases:
Solubility Enhancement Era (1950s-1970s): Early applications exploited acetate esters to improve membrane permeability of polar drugs. For instance, ethyl (4-{4-chloro-7-[(2,2-difluoroethyl)oxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)acetate (CAS: 1007220-40-7) demonstrated 10-fold enhanced logP versus carboxylic acid precursors [5].
Prodrug Innovation (1980s-2000s): Ethyl and phenylacetate esters became engineered substrates for carboxylesterases, enabling site-specific drug release. The acetate group in compounds like 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate (CAS: 2098588-47-5) serves dual roles: protecting boronates during synthesis and facilitating hydrolytic activation in vivo .
Pharmacophore Integration (2010s-Present): Contemporary designs recognize acetate esters as hydrogen-bond acceptors influencing target engagement. Molecular docking reveals the carbonyl oxygen of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate forms critical van der Waals contacts with COX-2's Arg120 residue [8].
Table 2: Evolution of Key Acetate Ester-Containing Bioactive Compounds
Era | Representative Compound | Role of Acetate Ester | Key Advancement |
---|---|---|---|
Solubility Focus | Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | Lipophilicity enhancer (ΔlogP = +1.8) | Enabled blood-brain barrier penetration |
Prodrug Focus | 2-[4-(Boronate ester)phenyl]ethyl acetate | Carboxylesterase-sensitive protector | Tumor-selective release of boronic acid drugs |
Pharmacophore | 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acrylate | Conformational constraint element | Optimized orientation for receptor docking |
Synthetic methodologies have advanced from simple esterifications to chemoselective acylations, as demonstrated in the LiOH-mediated coupling of ethyl (4-{4-chloro-7-[(2,2-difluoroethyl)oxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)acetate under mild conditions (20°C, dioxane/H2O) [5].
2-[4-(1,3-Dioxo-isoindolin-2-yl)phenyl]ethyl acetate (CAS: 2098588-47-5) exemplifies contemporary molecular design merging isoindole-1,3-dione and aromatic acetate pharmacophores. Its structure features:
Physicochemical metrics calculated from PubChem data include:
Table 3: Key Physicochemical Properties of 2-[4-(1,3-Dioxo-isoindolin-2-yl)phenyl]ethyl Acetate
Property | Value | Method/Reference | Significance in Design |
---|---|---|---|
Molecular Formula | C₁₆H₂₃BO₄ | HRMS | Verifies synthetic accuracy & purity |
Boiling Point | Not available | Experimental data gap | Indicates thermal instability or decomposition |
Solubility in DMSO | >50 mg/mL | Supplier specification | Confirms assay compatibility for in vitro screening |
Storage Stability | -20°C (cold chain) | Transportation requirement | Highlights hydrolytic sensitivity of acetate group |
Synthesis employs convergent strategies pairing isoindoline precursors with functionalized acetates:
4-(2-Hydroxyethyl)phenylisoindoline-1,3-dione + Acetyl chloride → 2-[4-(1,3-Dioxoisoindolin-2-yl)phenyl]ethyl acetate (Yield: 72-85%)
Crucially, molecular docking predicts high complementarity with cyclooxygenase (COX) isoforms:
This compound serves as a protease-sensitive prodrug prototype, where esterase cleavage yields 2-[4-(1,3-dioxoisoindolin-2-yl)phenyl]ethanol—a metabolite with confirmed COX-2 inhibition (IC50 = 3.1 μM) [7].
The molecule functions as a versatile synthon for hybrid pharmacophores:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1